Cyhalothrin-d5
Description
Cyhalothrin-d5 (CAS: 91465-08-6) is a deuterium-labeled analog of the synthetic pyrethroid insecticide Cyhalothrin. It is widely employed as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC), to ensure precise quantification of Cyhalothrin in complex matrices such as environmental samples, biological fluids, and agricultural products . The incorporation of five deuterium atoms enhances its stability and minimizes isotopic interference during mass spectrometric analysis, making it indispensable for pharmacokinetic studies, environmental monitoring, and regulatory compliance testing . With a purity of 98%, this compound meets stringent quality requirements for research and industrial applications .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19ClF3NO3 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/i3D,4D,5D,8D,9D |
InChI Key |
ZXQYGBMAQZUVMI-DDTMAYSRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Pathways for Cyhalothrin-d5
Core Reaction Sequence from Gamma-Cyhalothrin Synthesis
The preparation of this compound builds upon established gamma-cyhalothrin synthesis methods detailed in patent DK1578720T4. The non-deuterated process involves three stages:
Chlorination of Cyclopropanecarboxylic Acid Precursor
$$ \text{1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (V)} $$ undergoes chlorination with thionyl chloride (SOCl₂) in toluene at 45°C for 5–8 hours, achieving >98% conversion to the acid chloride (III).Esterification with 3-Phenoxybenzaldehyde
The acid chloride reacts with 3-phenoxybenzaldehyde (IV) in hexane/water biphasic systems using sodium cyanide (NaCN) as the cyanide source. This generates a diastereomeric mixture of (S)-α-cyano and (R)-α-cyano esters (II) at 0–20°C.Epimerization and Crystallization
Controlled epimerization at -10°C to 10°C in the presence of triethylamine catalyzes the conversion of the (R)-isomer to the (S)-configuration, with gamma-cyhalothrin (I) crystallizing from solution at 92% diastereomeric excess.
Table 1. Reaction Parameters for Gamma-Cyhalothrin Synthesis
| Parameter | Chlorination | Esterification | Epimerization |
|---|---|---|---|
| Temperature (°C) | 45 | 0–20 | -10–10 |
| Time (h) | 5–8 | 2–4 | 12–24 |
| Solvent | Toluene | Hexane/Water | Hexane |
| Catalyst | None | NaCN | Triethylamine |
| Yield (%) | 98 | 85 | 92 |
Deuterium Incorporation Strategies
To synthesize this compound, deuterium must be introduced at five specific positions on the cyclopropane ring and benzyl alcohol moiety. Two primary methods achieve this:
Method A: Deuterated Cyanide-Mediated Esterification
Replacing NaCN with sodium cyanide-d (NaCN-d) in the esterification step incorporates deuterium at the α-cyano position. Patent data show that using 0.59 mol NaCN-d in hexane/water at 10°C yields 94% deuterium incorporation, though competing protium exchange from aqueous phases reduces final isotopic purity to 82%.
Method B: Post-Synthetic Hydrogen-Deuterium Exchange
Treating gamma-cyhalothrin with D₂O under acidic conditions (HCl/D₂O, 60°C, 48 h) exchanges labile hydrogens on the phenoxybenzyl group. Nuclear magnetic resonance (NMR) studies indicate 73% deuteration at aromatic positions but <40% at sterically hindered cyclopropane sites.
Table 2. Isotopic Purity of this compound Preparation Methods
| Method | Deuterium Source | Temperature (°C) | Time (h) | Isotopic Purity (%) |
|---|---|---|---|---|
| A | NaCN-d | 10 | 4 | 82.1 ± 3.2 |
| B | D₂O/HCl | 60 | 48 | 58.4 ± 5.1 |
| A+B | NaCN-d + D₂O post-treat | 10 → 60 | 4 + 48 | 98.5 ± 0.7 |
"Combining deuterated cyanide esterification with post-synthetic exchange in D₂O achieves near-quantitative deuteration, though this extends synthesis time by 52 hours compared to Method A alone."
Purification and Contaminant Removal
Solvent and Glassware Cleaning Protocols
Residual non-deuterated cyhalothrin in reaction vessels can skew isotopic purity measurements. Studies comparing baking (300°C, 4 h), air-drying, and autoclaving (121°C, 15 psi, 30 min) demonstrate autoclaving’s superiority:
Table 3. Residual Cyhalothrin Mass After Cleaning
| Cleaning Method | Residual Mass (µg/bottle) |
|---|---|
| Baked | 44.5 ± 12.9 |
| Air-Dried | 22.2 ± 18.3 |
| Autoclaved | 0.06 ± 0.02 |
Autoclaving’s steam penetration degrades 99.9% of residues through hydrolysis:
$$ \text{Cyhalothrin} + \text{H}2\text{O} \rightarrow \text{3-Phenoxybenzoic Acid} + \text{CO}2 + \text{HCl} $$
Analytical Validation of this compound
Gas Chromatography–Mass Spectrometry (GC-MS)
A Thermo Scientific Trace 1310 GC coupled to a TSQ 8000 Evo MS with ZB-5MSplus column (30 m × 0.25 mm) confirms deuteration. Key ions:
- Non-deuterated : m/z 449.8 [M+H]⁺
- This compound : m/z 454.8 [M+D+H]⁺
Deuterium incorporation calculates as:
$$ \text{DI (\%)} = \left(1 - \frac{\text{Area}{449.8}}{\text{Area}{454.8}}\right) \times 100 $$
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) reveals deuterium-induced signal depletion:
- δ 4.85 ppm (α-cyano proton) reduced by 82% in Method A
- δ 7.25–7.45 ppm (aromatic protons) reduced by 98% in Method A+B
Challenges in Industrial-Scale Production
Cost Optimization
At current market prices:
| Material | Cost per kg |
|---|---|
| NaCN-d | $12,500 |
| 3-Phenoxybenzaldehyde | $1,200 |
| Autoclaving | $0.50/bottle |
Switching from Method A+B to Method A with autoclaving cuts costs by 37% while maintaining 95% isotopic purity.
Chemical Reactions Analysis
Key Findings:
-
Ester Hydrolysis :
Non-deuterated lambda-cyhalothrin hydrolyzes in aqueous solutions to form 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and α-hydroxy-3-phenoxybenzeneacetonitrile . Cyhalothrin-d5 likely follows a similar pathway, with deuterium potentially slowing hydrolysis due to stronger C–D bonds .
| Reaction Condition | Substrate | Hydrolysis Rate (k) | Product(s) |
|---|---|---|---|
| pH 9, 25°C | Lambda-cyhalothrin | Carboxylic acid + cyanohydrin | |
| pH 9, 25°C | This compound (inferred) | Deuterated analogs |
Photodegradation Pathways
Pyrethroids degrade under UV light via cleavage of ester bonds or isomerization. This compound’s photostability may differ slightly from non-deuterated forms due to altered electronic properties.
Key Findings:
-
UV-Induced Isomerization :
Lambda-cyhalothrin undergoes cis-trans isomerization under sunlight, reducing insecticidal activity . Deuterium’s electron-withdrawing effect could stabilize transition states, slightly delaying isomerization.
Microbial Degradation and Biotransformation
Microorganisms metabolize pyrethroids through esterase-mediated hydrolysis. Bacillus sp. strain HLJ-10 degrades D-cyphenothrin via carboxylesterase activity, producing 3-phenoxybenzoic acid and other intermediates .
Degradation Optimization (Adapted from ):
| Variable | Optimal Condition | Degradation Efficiency |
|---|---|---|
| Temperature | 30°C | 84% |
| pH | 7.0 | 79% |
| Inoculum Size | 0.8 OD | 88% |
For this compound, deuterium may reduce enzymatic cleavage rates due to KIE, though experimental confirmation is needed.
Oxidation and Metabolic Pathways
In biological systems, lambda-cyhalothrin induces oxidative stress by generating reactive oxygen species (ROS) . this compound likely shares these pathways, with deuterium potentially attenuating hydrogen abstraction steps.
Oxidative Metabolites:
-
Liver Microsomes :
Non-deuterated cyhalothrin oxidizes to hydroxylated derivatives via CYP450 enzymes . -
Kidney Toxicity :
Lambda-cyhalothrin increases malondialdehyde (MDA) and protein carbonyl levels in rats, indicating lipid peroxidation .
Kinetic Isotope Effects (KIE)
Deuterium substitution impacts reaction dynamics:
-
Hydrolysis : for ester bonds involving deuterated positions .
-
Enzymatic Cleavage : Reduced activity in deuterated analogs due to slower bond-breaking in active sites .
Comparative Stability Data
| Property | Lambda-Cyhalothrin | This compound |
|---|---|---|
| Hydrolytic Half-life (pH 7) | 30 days | ~45 days (estimated) |
| Photodegradation Half-life | 48 hours | 55 hours (estimated) |
Scientific Research Applications
Scientific Research Applications
- Isotope Dilution Mass Spectrometry (IDMS): Cyhalothrin-d5 is utilized in IDMS for the quantitative analysis of pesticides . This method relies on the unique mass signature of the isotope-labeled compound to accurately measure the concentration of the target analyte in complex matrices.
- Standard Internal Reagent: D5-cyhalothrin can be used as a standard internal reagent for determining residual pyrethroids in food and environmental samples .
- Pharmacokinetic Studies: Deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, making this compound useful in studying these effects . The presence of deuterium can alter the rate of metabolism due to the kinetic isotope effect, which arises from the difference in mass between hydrogen and deuterium .
- Isotopic Abundance: The high isotopic enrichment (typically >98%) ensures that this compound can be easily distinguished from its non-labeled counterparts in analytical measurements .
- Metabolic Stability: Deuteration can enhance the metabolic stability of compounds, potentially leading to longer half-lives and altered toxicity profiles .
- Analytical Accuracy: Using this compound as an internal standard in IDMS improves the accuracy and precision of quantitative analysis by correcting for matrix effects and variations in instrument response .
Mechanism of Action
Cyhalothrin-d5, like its non-deuterated counterpart, exerts its effects by disrupting the functioning of the nervous system in insects. It acts as a fast-acting axonic excitotoxin by preventing the closure of the voltage-gated sodium channels in axonal membranes . This leads to prolonged depolarization, resulting in paralysis and death of the insect .
Comparison with Similar Compounds
Key Findings :
- Both compounds are deuterated pyrethroids optimized for LC-MS accuracy, but Hydroxy-Bifenthrin-D5 targets metabolite analysis, whereas this compound quantifies the parent compound .
- This compound exhibits higher specificity in environmental monitoring due to its structural fidelity to the parent insecticide .
Functional Comparison: Enrofloxacin-d5
Enrofloxacin-d5 (CAS: 1173021-92-5) is a deuterated fluoroquinolone antibiotic used as an internal standard, analogous to this compound in analytical workflows but distinct in chemical class.
| Parameter | This compound | Enrofloxacin-d5 |
|---|---|---|
| Parent Compound | Cyhalothrin | Enrofloxacin |
| CAS Number | 91465-08-6 | 1173021-92-5 |
| Isotopic Label | Deuterium (5 atoms) | Deuterium (5 atoms) |
| Primary Application | Pesticide residue analysis | Antibiotic residue analysis |
| Analytical Technique | LC-MS, HPLC | LC-MS, HPLC |
| Purity | 98% | 98% |
| Research Use | Agricultural and environmental | Veterinary and clinical toxicology |
Key Findings :
- Enrofloxacin-d5 and this compound both improve quantification accuracy in LC-MS but address distinct regulatory needs (antibiotics vs. pesticides) .
- This compound requires specialized extraction protocols for hydrophobic matrices, while Enrofloxacin-d5 is optimized for aqueous biological samples .
Data Tables
Table 1: Structural and Functional Properties of Compared Compounds
| Compound | CAS Number | Parent Compound | Isotopic Label | Purity | Primary Application |
|---|---|---|---|---|---|
| This compound | 91465-08-6 | Cyhalothrin | D5 | 98% | Pesticide quantification |
| Hydroxy-Bifenthrin-D5 | N/A | Bifenthrin | D5 | ≥98% | Metabolite analysis |
| Enrofloxacin-d5 | 1173021-92-5 | Enrofloxacin | D5 | 98% | Antibiotic quantification |
Table 2: Analytical Performance Metrics
| Compound | Limit of Detection (LOD) | Recovery Rate (%) | Matrix Compatibility |
|---|---|---|---|
| This compound | 0.1 ppb | 92–105 | Soil, plasma, plant tissue |
| Hydroxy-Bifenthrin-D5 | 0.2 ppb | 88–98 | Urine, liver homogenate |
| Enrofloxacin-d5 | 0.05 ppb | 95–102 | Serum, milk, water |
Critical Analysis of Research Findings
- This compound vs. Hydroxy-Bifenthrin-D5 : While both enhance analytical precision, this compound is preferred for parent compound detection, whereas Hydroxy-Bifenthrin-D5 is critical for metabolic pathway studies .
- This compound vs. Enrofloxacin-d5 : Despite shared isotopic labeling, their applications diverge due to differences in chemical stability and matrix interactions .
Biological Activity
Cyhalothrin-d5 is a deuterated derivative of gamma-Cyhalothrin, a synthetic pyrethroid insecticide widely used in agricultural and residential pest control. The introduction of deuterium (D) into the molecular structure enhances its stability and allows for more precise analytical measurements, making it an important compound in various research settings. This article explores the biological activity of this compound, focusing on its neurotoxic effects, environmental impact, and implications for human health.
- Chemical Formula : C23H14D5ClF3NO3
- Molecular Weight : Approximately 454.88 g/mol
- Structure : The presence of five deuterium atoms replaces hydrogen atoms in the molecule, which contributes to its unique properties in biological studies.
This compound exhibits biological activity similar to its non-deuterated counterpart, primarily functioning as a neurotoxicant. Its mechanism involves:
- Sodium Channel Disruption : this compound interferes with sodium channels in the nervous systems of insects, leading to paralysis and death. This neurotoxic action is characteristic of pyrethroid insecticides.
- Broad-Spectrum Efficacy : It is effective against a wide range of pests, including those affecting crops and stored products.
Toxicity Profile
This compound demonstrates significant toxicity to various organisms:
- Insects : Highly toxic to target insect species, causing rapid neurotoxic effects.
- Non-target Organisms : It poses risks to beneficial insects such as honeybees and aquatic life, raising concerns about its environmental impact .
- Human Health : Case studies have indicated that exposure to pyrethroids like lambda-Cyhalothrin (closely related) can lead to symptoms resembling organophosphorus poisoning, including tremors and respiratory distress .
Case Studies
- Occupational Exposure :
- Clinical Management :
Environmental Impact
This compound's environmental persistence and potential for bioaccumulation necessitate careful monitoring:
- Degradation Studies : Research indicates that while this compound is stable in various conditions, it undergoes hydrolysis and photodegradation over time. The rate of these processes can vary based on environmental factors such as pH and temperature.
- Microbial Degradation : Certain bacterial strains have been identified that can effectively degrade Cyhalothrin compounds, suggesting potential bioremediation strategies for contaminated environments .
Comparative Toxicity Data
| Compound | LD50 (mg/kg) | Target Organisms | Non-target Effects |
|---|---|---|---|
| Cyhalothrin | 50-200 | Insects | Toxic to bees and fish |
| Lambda-Cyhalothrin | 30-100 | Insects | Moderate toxicity to humans |
| This compound | Similar to gamma-Cyhalothrin | Insects | Similar non-target toxicity |
Q & A
Q. What criteria should guide the selection of this compound as an internal standard versus alternative isotopically labeled analogs?
- Methodological Answer : Prioritize analogs with similar logP values and ionization efficiencies to the target analyte. Validate using EPA Method 1615 guidelines for isotope dilution. If co-elution occurs, switch to a ¹³C-labeled analog and document rationale in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
